Su-10603 and its Inhibition of P450c17: A Technical Guide
Su-10603 and its Inhibition of P450c17: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU-10603 is a non-steroidal small molecule recognized for its inhibitory action on Cytochrome P450 17A1 (P450c17 or CYP17A1). This enzyme is a critical juncture in the steroidogenesis pathway, possessing dual enzymatic functions as both a 17α-hydroxylase and a 17,20-lyase.[1][2] Its activities are essential for the biosynthesis of glucocorticoids and sex steroids, making it a significant target in the research and development of therapeutics for hormone-dependent pathologies, notably prostate cancer.[1][3] SU-10603, a pyridine derivative, serves as a valuable tool for in vitro studies of steroid metabolism and as a reference compound in the design of novel P450c17 inhibitors.[1][4] This guide provides a comprehensive overview of the SU-10603 inhibition pathway, detailed experimental protocols, and a summary of relevant quantitative data.
The P450c17-Mediated Steroidogenesis Pathway and the Role of SU-10603
The biosynthesis of steroid hormones, or steroidogenesis, is a complex cascade of enzymatic reactions. P450c17 plays a pivotal role in this pathway by catalyzing two key sequential reactions:
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17α-hydroxylase activity: It introduces a hydroxyl group at the 17α position of pregnenolone and progesterone.
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17,20-lyase activity: It cleaves the C17-20 bond of 17α-hydroxypregnenolone and 17α-hydroxyprogesterone to produce dehydroepiandrosterone (DHEA) and androstenedione, respectively. These are the precursors to all androgens and estrogens.
SU-10603 exerts its effect by specifically inhibiting these activities of P450c17. By blocking this enzyme, SU-10603 effectively halts the downstream production of androgens and estrogens. The mechanism of inhibition is believed to be competitive, with the inhibitor binding to the active site of the enzyme.
Below is a diagram illustrating the steroidogenesis pathway and the point of inhibition by SU-10603.
Caption: Steroidogenesis pathway highlighting P450c17 and its inhibition by Su-10603.
Quantitative Data on Su-10603 Inhibition
| Inhibitor | Target Enzyme/Reaction | IC50 / % Inhibition | Species/System |
| Su-10603 | 11β-hydroxylation | ~0.5 mM (50% inhibition) | Guinea Pig Adrenal Mitochondria[4] |
| Su-10603 | Cholesterol Side-Chain Cleavage | ~0.1 mM (50% inhibition) | Guinea Pig Adrenal Mitochondria[4] |
| Su-10603 | Benzo[a]pyrene hydroxylase | ~0.05 mM (50% inhibition) | Guinea Pig Adrenal Microsomes[4] |
| Su-10603 | Benzphetamine demethylase | ~0.05 mM (50% inhibition) | Guinea Pig Adrenal Microsomes[4] |
| Ketoconazole | P450 17 alpha | 67 µM | Rat Testicular Microsomes[5] |
| Compound 12* | P450 17 alpha | 13 µM | Rat Testicular Microsomes[5] |
| Compound 13** | P450 17 alpha | 13 µM | Rat Testicular Microsomes[5] |
* 5-methoxy-2-(4-pyridylmethyl)-1-tetralone ** 5-methoxy-2-(4-pyridyl)-1-tetralone
Experimental Protocols
The following is a detailed methodology for an in vitro assay to determine the inhibitory activity of compounds like SU-10603 on P450c17, based on established protocols.
In Vitro P450c17 (17α-hydroxylase) Inhibition Assay
1. Objective:
To determine the half-maximal inhibitory concentration (IC50) of SU-10603 for the 17α-hydroxylase activity of P450c17.
2. Materials:
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Enzyme Source: Microsomes from rat testes or recombinant human P450c17 expressed in a suitable system (e.g., baculovirus-infected insect cells).
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Substrate: Progesterone (unlabeled).
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Cofactor: NADPH.
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Inhibitor: SU-10603.
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Buffer: Potassium phosphate buffer (pH 7.4).
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Solvent: DMSO for dissolving the inhibitor.
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Extraction Solvent: Dichloromethane or ethyl acetate.
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HPLC System: A high-performance liquid chromatography system with a UV detector.
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Columns: A suitable C18 reverse-phase HPLC column.
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Mobile Phase: Acetonitrile/water gradient.
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Standards: Progesterone and 17α-hydroxyprogesterone.
3. Experimental Workflow:
Caption: Experimental workflow for P450c17 inhibition assay.
4. Detailed Procedure:
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Preparation of Reagents:
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Prepare a stock solution of SU-10603 in DMSO. Perform serial dilutions in DMSO to obtain a range of inhibitor concentrations.
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Prepare a stock solution of progesterone in ethanol or DMSO.
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Prepare a fresh solution of NADPH in buffer immediately before use.
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Thaw the microsomal preparation on ice. Dilute to the desired protein concentration in potassium phosphate buffer.
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-
Incubation:
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In microcentrifuge tubes, add the appropriate volume of the microsomal suspension.
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Add a small volume (e.g., 1 µL) of the SU-10603 dilution or DMSO (for the control) to the tubes.
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Pre-incubate the microsomes and inhibitor for a short period (e.g., 5-10 minutes) at 37°C.
-
Add the progesterone substrate to the tubes.
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Initiate the enzymatic reaction by adding NADPH. The final reaction volume should be consistent across all tubes.
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-
Reaction Termination and Extraction:
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After a fixed incubation time (e.g., 30-60 minutes), terminate the reaction by adding a volume of ice-cold extraction solvent (e.g., 2 volumes of dichloromethane).
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Vortex vigorously to extract the steroids into the organic phase.
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Centrifuge to separate the phases.
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Carefully transfer the organic layer to a new tube.
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Evaporate the solvent to dryness under a stream of nitrogen.
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-
HPLC Analysis:
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Reconstitute the dried extract in a known volume of the HPLC mobile phase.
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Inject an aliquot of the reconstituted sample into the HPLC system.
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Separate the substrate (progesterone) and the product (17α-hydroxyprogesterone) using a suitable gradient elution.
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Detect the compounds by their UV absorbance at a specific wavelength (e.g., 240 nm).
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Identify and quantify the peaks by comparing their retention times and peak areas to those of the analytical standards.
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Data Analysis:
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Calculate the amount of product formed in each reaction.
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Determine the percentage of inhibition for each concentration of SU-10603 relative to the control (DMSO only).
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Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
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Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
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Conclusion
References
- 1. Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibitors of 17alpha-hydroxylase/17,20-lyase (CYP17): potential agents for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of adrenocortical, mitochondrial and microsomal monooxygenases by SU-10'603, a steroid 17 alpha-hydroxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyridyl substituted benzocycloalkenes: new inhibitors of 17 alpha-hydroxylase/17,20-lyase (P450 17 alpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
